molecular formula C16H22ClN2O2P B1656442 Bis[(benzylamino)methyl]phosphinic acid;hydrochloride CAS No. 5280-58-0

Bis[(benzylamino)methyl]phosphinic acid;hydrochloride

Cat. No. B1656442
Key on ui cas rn: 5280-58-0
M. Wt: 340.78 g/mol
InChI Key: GBQSNTABAVGTIY-UHFFFAOYSA-N
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Patent
US05629431

Procedure details

12 g (74 mmol) of bis(chloromethyl)phosphinic acid are added slowly to 80 g of benzylamine at room temperature while stirring, during which the temperature increases slightly. The mixture is then heated at 115° C. for 24 h. Excess benzylamine is removed by distillation in vacuo, and the white residue is dissolved in 150 ml of distilled water, filtered and mixed with 30 mi of concentrated HCl and stirred at room temperature for 1 h. The white precipitate is filtered off with suction, washed with water and dried over P2O5. Yield: 20 g (79%); m.p.: 254° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][P:3]([CH2:6]Cl)(=[O:5])[OH:4].[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[ClH:1].[CH2:8]([NH:15][CH2:2][P:3]([CH2:6][NH:15][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:5])[OH:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClCP(O)(=O)CCl
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
while stirring, during which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increases slightly
CUSTOM
Type
CUSTOM
Details
Excess benzylamine is removed by distillation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the white residue is dissolved in 150 ml of distilled water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
mixed with 30 mi of concentrated HCl
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)NCP(O)(=O)CNCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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